ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
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Overview
Description
Ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, a cyano group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3-(trifluoromethoxy)benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl (E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Ethyl (E)-2-cyano-3-[3-(methoxy)phenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness: Ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals, where these properties can enhance the efficacy and durability of the final products.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHDVDXWRLOFJB-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CC=C1)OC(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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